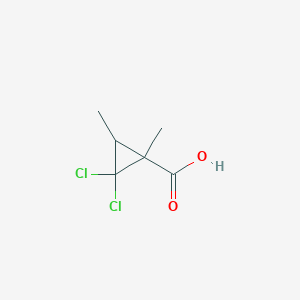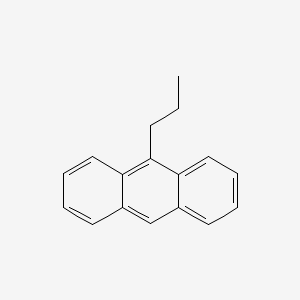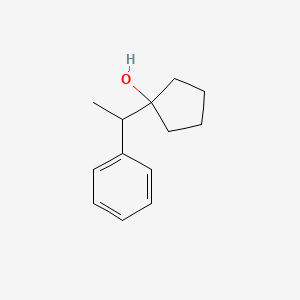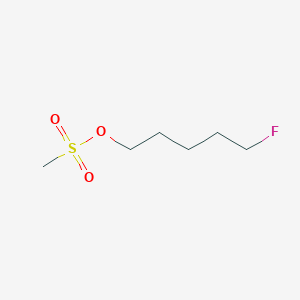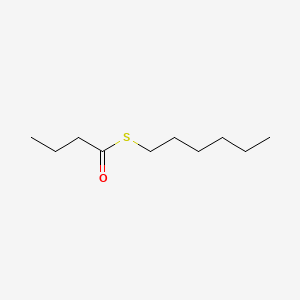
S-Hexyl butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hexyl butanethioate is an organic compound with the molecular formula C10H20OS. It is a thioester, which means it contains a sulfur atom bonded to an alkyl group and a carbonyl group. This compound is known for its distinctive odor and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Hexyl butanethioate can be synthesized through the esterification of butanoic acid with hexanethiol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the thioester bond. The reaction conditions usually include heating the reactants under reflux to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
S-Hexyl butanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Hexyl butanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of S-Hexyl butanethioate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as glutathione S-transferase, which catalyzes the conjugation of the thioester with glutathione. This reaction plays a role in detoxification processes and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- S-Methyl butanethioate
- S-Ethyl butanethioate
- S-Propyl butanethioate
Comparison
S-Hexyl butanethioate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference in chain length can affect the compound’s solubility, reactivity, and odor profile .
Properties
CAS No. |
2432-54-4 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-hexyl butanethioate |
InChI |
InChI=1S/C10H20OS/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3 |
InChI Key |
DIPGYKKPXZRHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
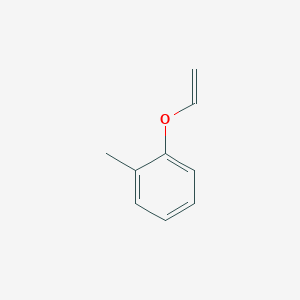
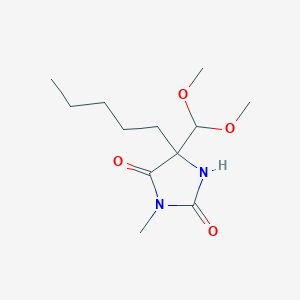
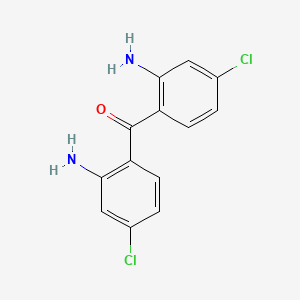
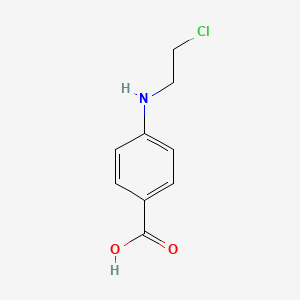

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
